![molecular formula C22H21N3O3S2 B2409180 2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 362501-75-5](/img/structure/B2409180.png)
2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The tetrahydrothieno[3,2-d]pyrimidin-2-yl ring system is a fused ring structure that could impart rigidity to the molecule. The methoxyphenyl and m-tolyl groups are aromatic and could participate in π-π stacking interactions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the thio group could potentially be involved in redox reactions or act as a nucleophile. The methoxy group on the phenyl ring could direct electrophilic aromatic substitution reactions to the ortho and para positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its lipophilicity, while the polar methoxy and thio groups could contribute to its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Heterocyclic Compounds : Research has led to the synthesis of novel heterocyclic compounds derived from similar chemical structures, demonstrating anti-inflammatory and analgesic activities. These compounds have been evaluated as cyclooxygenase inhibitors, showing significant potential in medicinal chemistry for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antitumor Activities : Compounds with a similar molecular framework have been synthesized and assessed for their antimicrobial and antitumor activities. These studies have demonstrated the potential of these compounds against various cancer cell lines and microbial strains, indicating their importance in the development of new treatments for infectious diseases and cancer (Hossan et al., 2012); (Hafez & El-Gazzar, 2017).
In Vitro Cytotoxic Activity : The design and synthesis of compounds bearing pyrimidin-4-yl units have been explored, revealing in vitro cytotoxic activity against a range of cancer cell lines. This suggests their applicability in cancer research, particularly in screening for compounds with potential anticancer properties (Al-Sanea et al., 2020).
Chemical Reactivity and Applications
Radiosynthesis for Imaging : Radioligands derived from pyrazolo[1,5-a]pyrimidineacetamides, structurally related to the compound , have been developed for imaging translocator proteins with PET. This highlights the utility of such compounds in biomedical imaging and diagnostics (Dollé et al., 2008).
Insecticidal Activities : Pyridine derivatives, bearing resemblance in structural motifs to the queried compound, have demonstrated significant insecticidal activity. This application is particularly relevant in agricultural science, where such compounds can contribute to pest management strategies (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Antifungal Effect : Derivatives of dimethylpyrimidin with specific structural features have shown antifungal effects against significant types of fungi, illustrating the potential of such compounds in addressing fungal infections and contributing to the field of antifungal drug development (Jafar et al., 2017).
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also be interesting to study derivatives of this compound to see how changes in its structure affect its properties .
properties
IUPAC Name |
2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-14-6-5-7-15(12-14)23-19(26)13-30-22-24-16-10-11-29-20(16)21(27)25(22)17-8-3-4-9-18(17)28-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCHTOCLHNTRSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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